![molecular formula C12H10N2O2 B050494 2-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 118623-71-5](/img/structure/B50494.png)
2-hydroxy-N-(pyridin-3-yl)benzamide
Overview
Description
“2-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound with the linear formula C12H10N2O2 . It has been studied for its potential anti-tubercular activity .
Synthesis Analysis
The synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” involves a series of chemical reactions . The exact process can vary, but it typically involves the displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(pyridin-3-yl)benzamide” is characterized by a benzamide group attached to a pyridin-3-yl group with a hydroxy group on the benzene ring . The molecular weight of the compound is 214.226 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” are complex and involve multiple steps . The initial displacement of the halogen atom by the pyridine ring nitrogen affords a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .Physical And Chemical Properties Analysis
“2-hydroxy-N-(pyridin-3-yl)benzamide” is a solid compound . Its physical and chemical properties are determined by its molecular structure, which includes a benzamide group, a pyridin-3-yl group, and a hydroxy group on the benzene ring .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)-Benzamides
This compound is used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carboxyloid)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include 2-hydroxy-N-(pyridin-3-yl)benzamide, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Cytotoxicity Studies
The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .
Docking Studies
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Future Directions
The potential of “2-hydroxy-N-(pyridin-3-yl)benzamide” as an anti-tubercular agent suggests promising future directions for research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more extensive safety and efficacy testing .
Mechanism of Action
Target of Action
The primary targets of 2-hydroxy-N-(pyridin-3-yl)benzamide are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of 2-hydroxy-N-(pyridin-3-yl)benzamide is not well-documented. The interaction of this compound with its potential targets and the resulting changes are yet to be elucidated. It’s important to note that understanding the mode of action can provide valuable insights into the compound’s therapeutic potential and possible side effects .
Biochemical Pathways
The compound’s influence on various biochemical pathways and their downstream effects would be an interesting area for future research .
Result of Action
Understanding these effects can provide insights into the compound’s potential therapeutic uses and possible side effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound .
properties
IUPAC Name |
2-hydroxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBVFYISXDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342060 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(pyridin-3-yl)benzamide | |
CAS RN |
118623-71-5 | |
Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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